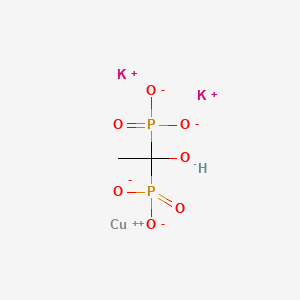

copper;dipotassium;1,1-diphosphonatoethanol

Beschreibung

Copper;dipotassium;1,1-diphosphonatoethanol is a coordination complex comprising copper ions, dipotassium counterions, and 1,1-diphosphonatoethanol (also known as 1-hydroxyethylidene diphosphonic acid, HEDP). HEDP is a diphosphonate ligand with strong chelating properties, forming stable complexes with transition metals like copper . The potassium salt of HEDP (CAS 67953-76-8) has the molecular formula C₂H₈O₇P₂·xK and a molecular weight of 206.03 g/mol (anhydrous basis) . This compound is widely utilized in industrial applications, including water treatment, corrosion inhibition, and catalysis, due to its ability to sequester metal ions and stabilize reactive intermediates . Copper incorporation enhances its redox activity, making it suitable for catalytic processes such as ethanol dehydrogenation .

Eigenschaften

CAS-Nummer |

69140-61-0 |

|---|---|

Molekularformel |

C2H4CuK2O7P2 |

Molekulargewicht |

343.74 g/mol |

IUPAC-Name |

copper;dipotassium;1,1-diphosphonatoethanol |

InChI |

InChI=1S/C2H8O7P2.Cu.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |

InChI-Schlüssel |

KYYOLRWDZJLKGI-UHFFFAOYSA-J |

Kanonische SMILES |

CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Cu+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;dipotassium;1,1-diphosphonatoethanol typically involves the reaction of copper salts with dipotassium salts of 1,1-diphosphonatoethanol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of copper;dipotassium;1,1-diphosphonatoethanol involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization and filtration, are employed to obtain the final product with the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Copper;dipotassium;1,1-diphosphonatoethanol undergoes various chemical reactions, including:

Oxidation: The copper center can undergo oxidation reactions, leading to changes in its oxidation state.

Reduction: The compound can also participate in reduction reactions, where the copper center is reduced.

Substitution: The bisphosphonate ligand can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and hydrazine are used to reduce the copper center.

Substitution Reactions: Ligand substitution reactions are typically carried out in the presence of coordinating solvents and under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Copper;dipotassium;1,1-diphosphonatoethanol has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in medical applications, including drug delivery systems and diagnostic agents.

Industry: It is used in industrial processes, such as water treatment and corrosion inhibition, due to its ability to interact with metal ions and surfaces.

Wirkmechanismus

The mechanism of action of copper;dipotassium;1,1-diphosphonatoethanol involves its interaction with molecular targets and pathways. The copper center can coordinate with various biomolecules, such as proteins and enzymes, leading to changes in their structure and function. The bisphosphonate ligand can also interact with metal ions, influencing their reactivity and stability. These interactions contribute to the compound’s biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Sodium and Tetrasodium Salts of HEDP

- Tetrasodium etidronate (HEDP-Na₄) : The sodium counterpart (CAS 29329-71-3) shares HEDP’s core structure but differs in counterion type and charge. It is a stronger chelator for calcium and magnesium, making it prevalent in detergents and cosmetics . However, the potassium salt exhibits better solubility in polar solvents, which is advantageous in homogeneous catalysis .

- Stability Constants : HEDP’s dissociation constants (pKa values) for protons and metal ions (e.g., log K for Ca²⁺ = 6.2, Cu²⁺ = 12.5) highlight its preferential binding to transition metals over alkali earth ions .

Europium(III)-HEDP Complexes

Europium(III) forms luminescent complexes with HEDP, leveraging the ligand’s phosphonate groups for high coordination stability (log K ~ 18.5 for Eu³⁺). In contrast, copper-HEDP complexes prioritize redox activity over luminescence, enabling catalytic applications like alcohol dehydrogenation .

Other Metal-Diphosphonate Complexes

Copper Phosphinate Complexes

Copper phosphinates (e.g., [Cu(PPh₃)₂(O₃PR₂)]) are structurally distinct but functionally analogous. These complexes catalyze ethanol dehydration to ethylene with >90% selectivity, whereas copper-HEDP systems may favor dehydrogenation pathways due to the ligand’s electron-withdrawing phosphonate groups .

Zinc and Calcium HEDP Complexes

Zinc-HEDP (log K = 11.8) and calcium-HEDP (log K = 6.2) exhibit lower stability compared to copper complexes. This difference underpins copper-HEDP’s dominance in applications requiring robust metal-ligand binding, such as corrosion inhibition in acidic environments .

Non-Phosphonate Chelators

Dipotassium Phosphate (K₂HPO₄)

A simple phosphate salt (CAS 7758-11-4), K₂HPO₄ lacks the chelating capacity of HEDP derivatives. It primarily serves as a pH buffer or nutrient source in microbiological media, contrasting with HEDP’s role in metal sequestration .

EDTA and Citrate Salts

Ethylenediaminetetraacetic acid (EDTA) forms stronger complexes with alkali earth metals (log K for Ca²⁺ = 10.7) but is less effective for transition metals like copper (log K = 18.8 for EDTA vs. 12.5 for HEDP). Citrate salts, while biodegradable, offer weaker binding (log K for Cu²⁺ = 6.1), limiting their utility in high-temperature catalysis .

Data Tables

Table 1: Key Properties of Copper;Dipotassium;1,1-Diphosphonatoethanol and Analogues

Table 2: Stability Constants of HEDP with Selected Metals

| Metal Ion | log K (HEDP) | log K (EDTA) |

|---|---|---|

| Cu²⁺ | 12.5 | 18.8 |

| Ca²⁺ | 6.2 | 10.7 |

| Zn²⁺ | 11.8 | 16.5 |

| Mg²⁺ | 5.7 | 8.7 |

Biologische Aktivität

Copper;dipotassium;1,1-diphosphonatoethanol, also known as dipotassium copper(1+) 1,1-diphosphonatoethanol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₈K₂CuO₆P₂

- Molecular Weight : 343.74 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 7

Copper ions are known for their biocidal properties, acting against a variety of pathogens through several mechanisms:

- Oxidative Stress Induction : Copper can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells.

- Disruption of Membrane Integrity : Copper ions can interact with microbial membranes, causing leakage and cell death.

- Enzyme Inhibition : Copper may inhibit essential enzymes in pathogens, disrupting metabolic processes.

Antimicrobial Properties

Research indicates that copper compounds exhibit significant antimicrobial activity against bacteria and fungi. A study highlighted that copper;dipotassium;1,1-diphosphonatoethanol demonstrated effective biocidal activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Case Studies

| Study | Organism | Concentration | Result |

|---|---|---|---|

| E. coli | 100 µg/mL | 99% inhibition of growth | |

| S. aureus | 50 µg/mL | Complete cell lysis observed | |

| Candida albicans | 200 µg/mL | Significant reduction in viability |

Applications in Medicine

The compound's biocidal properties make it a candidate for various medical applications:

- Wound Care : Due to its antimicrobial properties, it can be used in formulations for wound dressings to prevent infections.

- Dental Applications : It has potential use in dental materials where antimicrobial action is required to prevent biofilm formation.

Safety and Toxicity

While copper is an essential trace element, excessive exposure can lead to toxicity. Studies have indicated that the concentration of copper compounds must be carefully controlled to prevent adverse effects on human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.